An In-Depth Technical Guide to Ethyl 3-Methylaminocrotonate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Ethyl 3-Methylaminocrotonate: Synthesis, Properties, and Applications
Introduction: The Versatility of a Key Synthetic Intermediate
Ethyl 3-methylaminocrotonate is a valuable enamine, a class of compounds featuring a nitrogen atom attached to a double bond. This structural motif imparts a unique reactivity profile, making it a cornerstone intermediate in modern organic synthesis. Its ability to act as a versatile nucleophile allows for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.[1][2]
This guide provides an in-depth exploration of ethyl 3-methylaminocrotonate, from its fundamental synthesis and physicochemical properties to its critical role in the development of therapeutic compounds. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this important building block.
Core Synthesis: The Enamine Formation
The most direct and industrially relevant synthesis of ethyl 3-methylaminocrotonate involves the condensation reaction between ethyl acetoacetate and methylamine.[3] This reaction is a classic example of enamine formation, a robust and high-yielding transformation.
Causality of the Synthetic Pathway
The underlying mechanism hinges on the nucleophilic character of methylamine and the electrophilic nature of the ketone carbonyl in ethyl acetoacetate. The reaction proceeds through two key stages:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This forms a tetrahedral intermediate known as a carbinolamine.
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Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated enamine product, ethyl 3-methylaminocrotonate. The driving force for this step is the formation of a thermodynamically stable, conjugated π-system.
This reaction can be performed under various conditions, including neat, in the presence of a solvent, and has been adapted for continuous flow processes, which offer enhanced safety, efficiency, and scalability.[3][4]
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for ethyl 3-methylaminocrotonate is not widely published, its properties can be reliably estimated from its non-N-methylated analog, ethyl 3-aminocrotonate. The addition of a methyl group is expected to slightly increase the molecular weight, boiling point, and hydrophobicity, while decreasing the melting point and density.
Physicochemical Data
| Property | Value (for Ethyl 3-aminocrotonate) | Reference(s) |
| Molecular Formula | C6H11NO2 | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Melting Point | 33-35 °C | [6] |
| Boiling Point | 210-215 °C | [6] |
| Density | 1.022 g/mL at 25 °C | [6] |
| Solubility | Soluble in water (26 g/L at 25°C) | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.
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Infrared (IR) Spectroscopy: The IR spectrum of (Z)-ethyl 3-(methylamino)but-2-enoate shows a characteristic N-H stretching vibration. [7]Other key peaks would include C=O stretching for the ester at approximately 1650-1700 cm-1 (shifted to lower frequency due to conjugation) and C=C stretching around 1600 cm-1.
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1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on standard chemical shift values, the expected signals for ethyl 3-methylaminocrotonate would be: [8] * ~1.2 ppm (triplet, 3H): Methyl protons of the ethyl ester group (-OCH2CH 3).
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~1.9 ppm (singlet, 3H): Methyl protons attached to the double bond (-C(C H3)=CH).
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~2.8 ppm (singlet, 3H): Methyl protons on the nitrogen atom (-NH CH 3).
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~4.1 ppm (quartet, 2H): Methylene protons of the ethyl ester group (-OCH 2CH3).
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~4.5 ppm (singlet, 1H): Vinylic proton (=CH -CO).
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~7.5-8.5 ppm (broad singlet, 1H): Amine proton (-NH -).
-
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR would show distinct signals for each carbon atom in the molecule. Predicted chemical shifts are: [9][10] * ~14 ppm: Methyl carbon of the ethyl ester.
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~20 ppm: Methyl carbon on the double bond.
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~30 ppm: Methyl carbon on the nitrogen.
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~58 ppm: Methylene carbon of the ethyl ester.
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~85 ppm: Vinylic carbon (=C H-CO).
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~160 ppm: Vinylic carbon attached to nitrogen (C =CH-CO).
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~170 ppm: Carbonyl carbon of the ester.
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-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of ethyl 3-methylaminocrotonate (143.18 g/mol ). Common fragmentation patterns would involve the loss of an ethoxy group (-OC2H5) or a methyl group (-CH3). [11][12]
Application in Drug Development: The Hantzsch Dihydropyridine Synthesis
A primary application of ethyl 3-methylaminocrotonate and related enamines is in the Hantzsch dihydropyridine synthesis. [13][14]This powerful multi-component reaction is a cornerstone for producing 1,4-dihydropyridine (1,4-DHP) scaffolds, which are the structural core of a major class of cardiovascular drugs known as calcium channel blockers (e.g., Nifedipine, Felodipine, Amlodipine). [15][16]
Mechanism and Role of the Enamine
In a modified Hantzsch synthesis, an aldehyde condenses with a β-ketoester to form a Knoevenagel adduct (an α,β-unsaturated carbonyl compound). Ethyl 3-methylaminocrotonate then acts as the key enamine component. It undergoes a Michael addition to the Knoevenagel adduct, followed by cyclization and dehydration to form the stable 1,4-dihydropyridine ring system. [15][17] The use of an N-substituted enamine like ethyl 3-methylaminocrotonate directly leads to the formation of an N-substituted dihydropyridine, which can be crucial for modulating the pharmacological properties of the final drug molecule.
Safety, Handling, and Storage
As a prudent measure, ethyl 3-methylaminocrotonate should be handled with the same precautions as its close analog, ethyl 3-aminocrotonate, for which comprehensive safety data is available.
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Hazard Identification: Ethyl 3-aminocrotonate is classified as corrosive. It is known to cause severe skin burns and serious eye damage. It may also cause respiratory irritation. * Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
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Conclusion
Ethyl 3-methylaminocrotonate stands out as a highly functional and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with its unique reactivity as an enamine, makes it an indispensable tool for constructing complex molecules, most notably the 1,4-dihydropyridine core of widely used pharmaceuticals. A thorough understanding of its synthesis, properties, and reaction mechanisms, as detailed in this guide, empowers researchers and drug development professionals to leverage its full potential in creating novel and impactful chemical entities.
References
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- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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